molecular formula C14H4Cl6O4 B114899 Bis(2,4,6-trichlorophenyl) oxalate CAS No. 1165-91-9

Bis(2,4,6-trichlorophenyl) oxalate

Cat. No.: B114899
CAS No.: 1165-91-9
M. Wt: 448.9 g/mol
InChI Key: GEVPIWPYWJZSPR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The role of Bis(2,4,6-trichlorophenyl) oxalate in biochemical reactions is primarily related to its ability to generate chemiluminescence. When combined with a fluorescent dye and hydrogen peroxide, the mixture will start a chemiluminescent reaction

Molecular Mechanism

The molecular mechanism of this compound involves the generation of chemiluminescence. When it reacts with hydrogen peroxide, a high-energy intermediate is formed. This intermediate can transfer energy to a suitable acceptor (fluorophore), leading to the emission of light

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-trichlorophenyl) oxalate primarily undergoes chemiluminescent reactions . When combined with a fluorescent dye like 9,10-bis(phenylethynyl)anthracene , a solvent such as diethyl phthalate , a weak base like sodium acetate or sodium salicylate , and hydrogen peroxide , it produces a chemiluminescent reaction .

Common Reagents and Conditions:

Major Products: The major product of the chemiluminescent reaction is light emission . The specific wavelength of the emitted light depends on the fluorescent dye used. For example, using 9,10-bis(phenylethynyl)anthracene results in a fluorescent green color .

Properties

IUPAC Name

bis(2,4,6-trichlorophenyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl6O4/c15-5-1-7(17)11(8(18)2-5)23-13(21)14(22)24-12-9(19)3-6(16)4-10(12)20/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVPIWPYWJZSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(=O)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151403
Record name Bis(2,4,6-trichlorophenyl)oxalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165-91-9
Record name Bis(2,4,6-trichlorophenyl) oxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,4,6-trichlorophenyl)oxalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2,4,6-trichlorophenyl)oxalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4,6-trichlorophenyl) oxalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Bis(2,4,6-trichlorophenyl) oxalate?

A1: this compound has a molecular formula of C14H4Cl6O4 and a molecular weight of 452.88 g/mol.

Q2: How does the structure of this compound influence its solubility?

A2: The presence of the trichlorophenyl groups in this compound makes it relatively hydrophobic, leading to good solubility in organic solvents like acetonitrile and ethyl acetate but poor solubility in water. [, , ] This solubility characteristic is crucial for its application in peroxyoxalate chemiluminescence reactions.

Q3: How does the stability of this compound in solution vary with solvent and storage conditions?

A3: Studies have shown that this compound is most stable in acetonitrile when stored in polyethylene or high-quality borosilicate glass containers. [, ] Its stability decreases in the presence of hydrogen peroxide, with higher temperatures, and with increasing water content in the solution. []

Q4: What is the impact of metal oxides on the stability of this compound solutions?

A4: Research suggests that metal oxides, particularly those present in soda-lime glass, can accelerate the degradation of this compound in solution. [] This degradation can significantly impact the effectiveness of the compound in chemiluminescence applications.

Q5: What is the role of this compound in chemiluminescence reactions?

A5: this compound acts as a chemiluminescent reagent in the peroxyoxalate chemiluminescence (PO-CL) reaction. [, , , , , , , , , , , , , , , , , , , , , , , , , ] It reacts with hydrogen peroxide in the presence of a base catalyst, typically imidazole, to generate a high-energy intermediate, 1,2-dioxetanedione. This intermediate then transfers energy to a fluorophore, causing it to emit light.

Q6: How does the choice of fluorophore influence the peroxyoxalate chemiluminescence reaction with this compound?

A6: Different fluorophores possess varying efficiencies in accepting energy from the high-energy intermediate generated in the peroxyoxalate reaction. [, , , , , , ] The choice of fluorophore ultimately dictates the color and intensity of the emitted light.

Q7: How is this compound used in analytical chemistry?

A7: this compound finds extensive use in analytical applications, particularly in high-performance liquid chromatography (HPLC) with chemiluminescence detection. [, , , , , , , , , , , ] It allows for the highly sensitive detection of various analytes, including pharmaceuticals, environmental pollutants, and biomolecules.

Q8: Can this compound be used for the detection of specific analytes?

A8: Yes, by coupling this compound-based chemiluminescence with separation techniques like HPLC and specific recognition elements like antibodies or molecularly imprinted polymers, researchers have developed methods for the sensitive detection of specific analytes such as hydrogen peroxide, glucose, alkaline phosphatase, cholesterol, and various drugs. [, , , , , , , ]

Q9: What are the key steps in the peroxyoxalate chemiluminescence reaction mechanism involving this compound?

A9: The peroxyoxalate chemiluminescence reaction involves several steps: (a) nucleophilic attack of the base catalyst (e.g., imidazole) on this compound; (b) reaction of the resulting intermediate with hydrogen peroxide to form a peracid derivative; (c) cyclization of the peracid to yield the high-energy intermediate 1,2-dioxetanedione; and (d) energy transfer from 1,2-dioxetanedione to the fluorophore, leading to light emission. [, , , , ]

Q10: What is the role of imidazole in the peroxyoxalate chemiluminescence reaction?

A10: Imidazole acts as a nucleophilic catalyst in the peroxyoxalate chemiluminescence reaction, facilitating the initial attack on this compound and accelerating the formation of the key intermediate, 1,1'-oxalyldiimidazole (ODI). [, , , ]

Q11: How does the concentration of this compound and other reagents influence the chemiluminescence reaction kinetics?

A11: The kinetics of the peroxyoxalate chemiluminescence reaction is influenced by the concentrations of this compound, hydrogen peroxide, base catalyst, and fluorophore. [, , , , ] Optimizing these concentrations is crucial for achieving maximum light emission intensity and desired reaction kinetics.

Q12: Are there any alternative oxalate esters that can be used in place of this compound for chemiluminescence applications?

A12: Yes, several other oxalate esters, such as bis(2,4-dinitrophenyl) oxalate (DNPO) and bis[2-(3,6,9-trioxadecyloxycarbonyl)-4-nitrophenyl] oxalate (TDPO), have been explored as alternatives to this compound in chemiluminescence reactions. [, , ] The choice often depends on factors like solubility, reaction kinetics, and desired emission intensity.

Q13: Are there efforts to develop more environmentally friendly alternatives to this compound?

A13: Researchers are actively exploring "greener" alternatives to traditional oxalates like this compound, focusing on compounds synthesized from naturally occurring molecules and utilizing less toxic solvents like triacetin and ethyl acetate. [, ] This shift towards environmentally benign options aims to minimize the ecological footprint of chemiluminescence applications.

Q14: What are the environmental concerns associated with this compound and its degradation products?

A14: The primary environmental concern with this compound stems from its degradation product, 2,4,6-trichlorophenol, which is considered an aquatic and terrestrial toxin. [] Responsible disposal and the development of greener alternatives are crucial for mitigating the environmental impact of this compound.

Q15: Are there strategies to reduce the environmental impact of using this compound?

A15: Minimizing solvent use, exploring alternative reaction media, and developing more easily degradable oxalate esters are all strategies being considered to reduce the environmental impact associated with this compound. [, ]

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